

Application Note: Analytical Methods for the Quantification of Ethyl 4-hydroxynicotinate

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Compound of Interest

Compound Name: *Ethyl 4-hydroxynicotinate*

Cat. No.: *B159888*

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Introduction

Ethyl 4-hydroxynicotinate is a significant pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification in different matrices, such as raw materials, reaction mixtures, and final products, is crucial for ensuring quality control, process optimization, and regulatory compliance in the drug development process. This document provides detailed protocols for the quantification of **Ethyl 4-hydroxynicotinate** using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation, identification, and quantification of organic molecules.^[1] This method offers high resolution and sensitivity for the analysis of **Ethyl 4-hydroxynicotinate**.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions

- System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

- Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[2]
- Mobile Phase: A mixture of acetonitrile and a pH 4.6 buffer (containing 0.02% formic acid and 10 mM ammonium formate).[3] A gradient elution can be employed for optimal separation.
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 25 °C.[3]
- Detection Wavelength: 280 nm, based on the UV absorbance characteristics of similar aromatic structures.[3]
- Injection Volume: 10 µL.

1.2. Sample Preparation

- Accurately weigh and dissolve a known amount of the sample containing **Ethyl 4-hydroxynicotinate** in the mobile phase to achieve a concentration within the calibration range.
- For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]
- Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

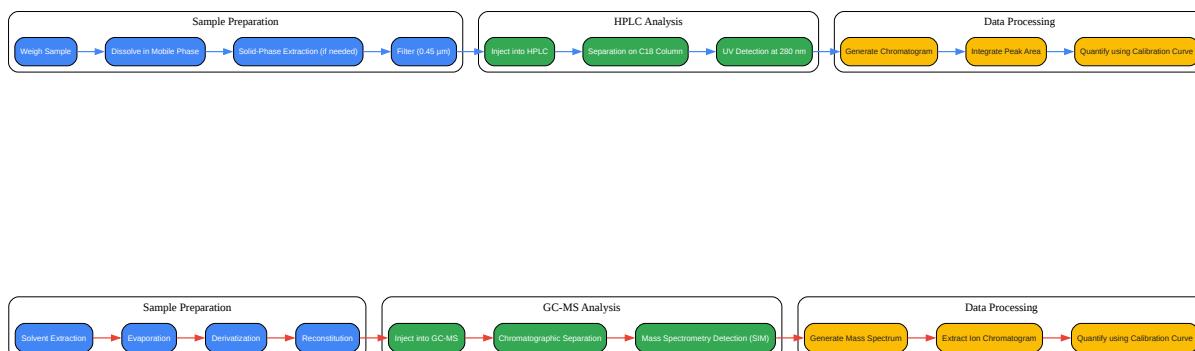
1.3. Calibration

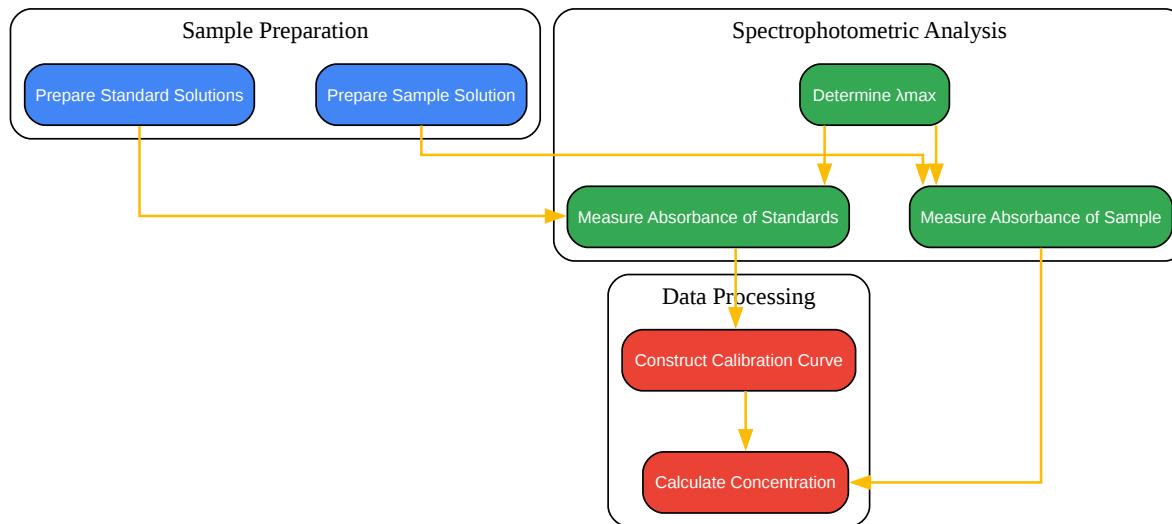
- Prepare a stock solution of **Ethyl 4-hydroxynicotinate** standard in the mobile phase.
- Perform serial dilutions to prepare a series of calibration standards at different concentrations.
- Inject each standard and record the peak area.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.

Quantitative Data Summary

Parameter	Value
Linearity (R^2)	≥ 0.999
Limit of Detection (LOD)	0.08 $\mu\text{g/mL}$ ^[3]
Limit of Quantification (LOQ)	0.25 $\mu\text{g/mL}$
Recovery (%)	98.3–103.3% ^[3]
Precision (RSD %)	$\leq 2.0\%$

Workflow Diagram





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